molecular formula C13H16ClNO B2438935 N-(2-Furylmethyl)-2-phenylethanamine hydrochloride CAS No. 1158306-45-6

N-(2-Furylmethyl)-2-phenylethanamine hydrochloride

Cat. No.: B2438935
CAS No.: 1158306-45-6
M. Wt: 237.73
InChI Key: QQDIMRLKICXNGW-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-2-phenylethanamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylethylamines. This compound is characterized by the presence of a furan ring attached to a phenylethylamine structure. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Furylmethyl)-2-phenylethanamine hydrochloride typically involves the reaction of 2-furylmethylamine with 2-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Furylmethyl)-2-phenylethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The furan ring and phenylethylamine structure can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, and bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce reduced amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-(2-Furylmethyl)-2-phenylethanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in studies of cellular processes and biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Furylmethyl)-2-phenylethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Furylmethyl)-2-phenylethanamine
  • 2-Furylmethylamine
  • 2-Phenylethylamine

Uniqueness

N-(2-Furylmethyl)-2-phenylethanamine hydrochloride is unique due to its combined furan and phenylethylamine structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Biological Activity

N-(2-Furylmethyl)-2-phenylethanamine hydrochloride is a compound that has garnered attention in various fields of scientific research, particularly for its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms, applications, and relevant studies.

Chemical Structure and Properties

This compound is characterized by its unique structure that combines a furan ring with a phenylethylamine backbone. This combination contributes to its distinctive chemical properties and biological activities. The compound can be represented as follows:

  • Chemical Formula : C13_{13}H16_{16}ClN O
  • Molecular Weight : 235.73 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular processes. Notably, its mechanism involves:

  • Receptor Binding : The compound can interact with neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways.
  • Enzyme Modulation : It may inhibit or activate enzymes involved in metabolic pathways, thereby altering biochemical processes in cells.

Antifungal Activity

Recent studies have highlighted the antifungal potential of related compounds in the same structural class. For instance, derivatives of phenylethylamine have demonstrated significant activity against fungal pathogens such as Candida albicans and Candida parapsilosis. Although specific data on this compound's antifungal activity is limited, its structural analogs suggest it may possess similar properties.

CompoundMIC (μg/mL)Target Organism
Compound 2d1.23Candida parapsilosis
Compound 2e1.85Candida albicans

The mechanism of action for these antifungal compounds often involves inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity .

Neuropharmacological Effects

Given the structural similarity to known psychoactive compounds, this compound may exhibit neuropharmacological effects. Research indicates that phenylethylamines can influence mood and behavior by modulating dopaminergic and serotonergic systems. This suggests potential applications in treating mood disorders or as cognitive enhancers.

Study on Structural Analogues

A study investigating structural analogues of this compound found that modifications at the para position of the phenyl moiety significantly impacted biological activity. The presence of electronegative substituents enhanced antifungal efficacy, indicating that similar modifications could be explored for this compound to optimize its bioactivity .

ADME Studies

Absorption, Distribution, Metabolism, and Excretion (ADME) studies are crucial for understanding the pharmacokinetic properties of any therapeutic candidate. Preliminary assessments suggest that compounds with similar structures exhibit favorable ADME profiles, which are essential for their potential therapeutic applications.

Applications in Research and Industry

This compound is utilized across several domains:

  • Chemistry : As a building block in synthesizing complex organic molecules.
  • Biology : In studies examining cellular processes and biochemical pathways.
  • Medicine : Investigated for potential therapeutic effects and pharmacological properties.
  • Industry : Employed in producing specialty chemicals and materials.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO.ClH/c1-2-5-12(6-3-1)8-9-14-11-13-7-4-10-15-13;/h1-7,10,14H,8-9,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDIMRLKICXNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CC=CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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